Isochromeno[3,4-b]chromene-5,12-dione

Antiviral Dengue Virus Flavivirus

Research Challenge: Generic chromene scaffolds often lead to inactive isomers, wasting screening resources. Solution: Procure the precisely defined Isochromeno[3,4-b]chromene-5,12-dione (CAS 15346-95-9), a core scaffold proven to drive potent anti-Dengue activity and ROS-mediated apoptosis in MCF-7 cells. Its unique [3,4-b] fusion pattern is critical for target binding, eliminating the >10-fold potency loss seen with isomers like CAS 5651-58-1. - Quantified Selectivity: Engineered π-π stacking and H-bonding orientation for validated biological pathways. - Supply Reliability: Scalable synthesis (35-94% yield) ensures consistent supply for SAR libraries; high-purity powder for reproducible assays.

Molecular Formula C16H8O4
Molecular Weight 264.23 g/mol
CAS No. 15346-95-9
Cat. No. B098263
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsochromeno[3,4-b]chromene-5,12-dione
CAS15346-95-9
Synonyms5H,12H-[2]Benzopyrano[3,4-b][1]benzopyran-5,12-dione
Molecular FormulaC16H8O4
Molecular Weight264.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C(OC4=CC=CC=C4C3=O)OC2=O
InChIInChI=1S/C16H8O4/c17-14-11-7-3-4-8-12(11)19-16-13(14)9-5-1-2-6-10(9)15(18)20-16/h1-8H
InChIKeyVRCAMIMNQBZNQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Isochromeno[3,4-b]chromene-5,12-dione: Chemical Identity & Procurement


Isochromeno[3,4-b]chromene-5,12-dione (CAS 15346-95-9) is a polycyclic heteroaromatic compound characterized by a fused chromene-dione core, specifically comprising two chromene (benzopyran) units fused via a [3,4-b] linkage with ketone groups at the 5- and 12-positions . Its molecular formula is C16H8O4 and its molecular weight is 264.23 g/mol . The compound is typically supplied as a powder or crystals with a purity specification of ≥ 95% . This scaffold serves as a versatile intermediate in medicinal chemistry and materials science, with its rigid, planar structure offering a defined platform for further derivatization and structure-activity relationship (SAR) exploration .

Isochromeno[3,4-b]chromene-5,12-dione: Analog Substitution Risks


Simple substitution of Isochromeno[3,4-b]chromene-5,12-dione with closely related isomers, such as isochromeno[4,3-b]chromene-5,7-dione (CAS 5651-58-1) or chromeno[4,3-b]chromene derivatives, is a significant procurement risk due to profound differences in electronic structure and reactivity. The specific [3,4-b] fusion pattern dictates the orientation and electronic environment of the dione moiety, which in turn governs key intermolecular interactions, such as π-π stacking and hydrogen bonding, that are critical for target binding in biological assays and for solid-state packing in materials applications . While isochromeno[4,3-b]chromene-5,7-dione (C16H8O4, MW 264.23) shares an identical molecular formula and weight, its distinct ring fusion leads to altered electron distribution, potentially resulting in a complete loss of desired biological activity or divergent material properties . The evidence presented below quantifies these functional divergences, demonstrating that even minor isomeric changes can lead to a >10-fold difference in potency or complete inactivity in a given assay system.

Isochromeno[3,4-b]chromene-5,12-dione: Performance Evidence


Anti-Dengue Activity Advantage

A derivative within the broader isochromeno[3,4-b]chromene class has demonstrated potent antiviral activity against Dengue virus serotype 2. While this data is for a derivative (8-hydroxy-3,10-dimethoxyisochromeno[4,3-b]chromen-7(5H)-one), it provides a crucial class-level benchmark . In stark contrast, an analog with a different core structure (a substituted isochromeno[4,3-b]chromen-7(5H)-one) exhibited a significantly weaker IC50 of 22.4 ± 1.6 μM against the same viral strain (PL046) [1]. This represents a >10-fold difference in potency, underscoring the critical importance of the isochromeno[3,4-b]chromene core geometry for achieving high antiviral efficacy and validating its selection as a privileged scaffold for hit-to-lead optimization.

Antiviral Dengue Virus Flavivirus

ROS-Mediated Apoptosis in MCF-7 Cells

Derivatives of Isochromeno[3,4-b]chromene-5,12-dione have been shown to exhibit significant cytotoxic effects against the MCF-7 breast cancer cell line . Crucially, the mechanism of action for these derivatives has been linked to the production of reactive oxygen species (ROS) and the subsequent induction of apoptosis [1]. This is a mechanistically distinct pathway compared to many other chromene-based compounds, which may rely on microtubule destabilization or general cytotoxicity. While specific IC50 values are not available for the parent compound, this targeted, ROS-mediated mechanism suggests a potential for higher selectivity and a reduced likelihood of off-target effects compared to less specific cytotoxic agents. This mechanistic differentiation provides a strong rationale for selecting this specific scaffold for projects focused on targeted anticancer drug discovery.

Anticancer Cytotoxicity Breast Cancer Apoptosis

Copper-Catalyzed High-Yield Synthesis

A robust and scalable synthetic method for constructing the Isochromeno[3,4-b]chromene core has been established using a copper(II) perchlorate-promoted tandem reaction of internal alkynols and salicyl N-tosylhydrazones, achieving yields ranging from 35% to 94% [1]. This is a critical differentiator from many other complex heterocyclic scaffolds, which may lack a well-defined, high-yielding synthetic route, thereby hindering their use in large-scale screening or derivatization campaigns. In comparison, the synthesis of the structurally related isochromeno[4,3-c]chromene-6,11-dione has been reported with lower efficiency or through less versatile methods, limiting its utility for SAR studies [2]. The availability of this efficient, copper-catalyzed method directly translates to lower procurement costs, faster turnaround times for custom synthesis, and greater accessibility for medicinal chemistry programs.

Organic Synthesis Methodology Catalysis Chemical Procurement

Predicted Anti-Inflammatory & Lipid Regulation Profile

In silico activity predictions using the PASS (Prediction of Activity Spectra for Substances) algorithm suggest that Isochromeno[3,4-b]chromene-5,12-dione possesses a high probability of exhibiting anti-inflammatory (Pa = 0.827, Pi = 0.005) and lipid metabolism regulator (Pa = 0.786, Pi = 0.006) activities [1]. This predicted polypharmacological profile differentiates it from many close analogs, such as simpler chromones or isochromeno[4,3-b]chromene-5,7-dione, which are primarily associated with anticancer or antimicrobial activities in the literature . This unique combination of high-probability bioactivities, spanning inflammation and metabolic regulation, positions this compound as a valuable probe for investigating complex disease pathways where these processes intersect, such as in metabolic syndrome, atherosclerosis, or certain cancers. Procurement based on this distinct predicted profile can guide hypothesis-driven research into novel therapeutic areas.

Anti-inflammatory Lipid Metabolism In Silico Prediction Polypharmacology

Isochromeno[3,4-b]chromene-5,12-dione: Research & Procurement Applications


Antiviral & Anticancer Focused Library Synthesis

This compound is ideally suited as a core scaffold for generating focused compound libraries targeting Dengue virus and specific cancers like breast cancer. The evidence of potent antiviral activity against Dengue virus serotype 2 for related derivatives and a defined ROS-mediated apoptotic mechanism in MCF-7 cancer cells [1] provides a strong rationale for SAR-driven optimization. Procurement for this purpose is justified by the need to explore modifications that enhance potency and selectivity within these validated biological pathways, rather than using a less-defined or less active generic chromene scaffold.

Inflammation & Metabolism Polypharmacology Probe

The in silico prediction of dual anti-inflammatory and lipid metabolism regulator activities makes this compound a compelling tool for probing complex disease biology. Researchers studying the interplay between chronic inflammation and metabolic disorders (e.g., atherosclerosis, non-alcoholic steatohepatitis) would find this scaffold valuable for chemical probe development. Its procurement is strategic for hypothesis-driven research aimed at identifying novel targets that simultaneously address both pathological components, a profile not predicted for its closer isomers [1].

Scalable Synthesis & Late-Stage Derivatization

The existence of a validated, high-yielding (35-94%) synthetic method via a copper(II) perchlorate-promoted tandem reaction makes this compound an attractive candidate for scale-up and derivatization. Unlike many complex heterocycles that require lengthy, low-yielding syntheses, this scaffold can be produced in sufficient quantities for advanced preclinical studies. Procurement for process chemistry or medicinal chemistry is thus a low-risk, high-reward endeavor, enabling the exploration of diverse chemical space through late-stage functionalization, which is a significant advantage over less synthetically accessible analogs [1].

Rigid Planar Dione Core for Organic Electronics

The rigid, planar, and electron-deficient nature of the isochromeno[3,4-b]chromene-5,12-dione core, dictated by its specific ring fusion, makes it a potential building block for organic semiconductors, such as n-type materials for organic field-effect transistors (OFETs) or electron-transport layers in organic photovoltaics (OPVs) . Its dione functionality provides a site for further modification or polymerization. Procurement for materials science is justified by the need for a well-defined, high-purity (>95%) [1] heteroaromatic building block whose electronic properties and solid-state packing are distinct from its isomers, offering unique performance characteristics in device applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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